![molecular formula C10H14Br2 B14467261 3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 70389-76-3](/img/structure/B14467261.png)
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibromomethylidene)-2,2-dimethylbicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a dibromomethylidene group attached to a dimethyl-substituted bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction can be performed using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes . The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
For large-scale industrial production, the preparation method may involve mixing specific precursors such as cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with reagents like urea, followed by heating to achieve the desired reaction . This method is advantageous due to its simplicity, lower reaction temperature, and high yield, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The dibromomethylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dinitrogen pentoxide for nitration reactions , and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration reactions can lead to the formation of nitro-substituted derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its biological activity and potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which 3-(Dibromomethylidene)-2,2-dimethylbicyclo[221]heptane exerts its effects involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure, used in various chemical applications.
Uniqueness
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to the presence of the dibromomethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and chemical processes.
Properties
CAS No. |
70389-76-3 |
|---|---|
Molecular Formula |
C10H14Br2 |
Molecular Weight |
294.03 g/mol |
IUPAC Name |
3-(dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H14Br2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-7H,3-5H2,1-2H3 |
InChI Key |
YIPYYLFUGGZHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1=C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
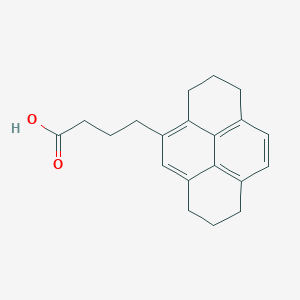


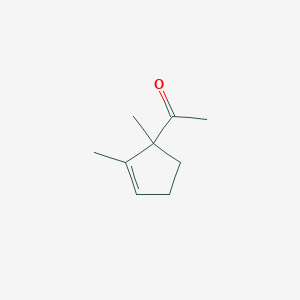
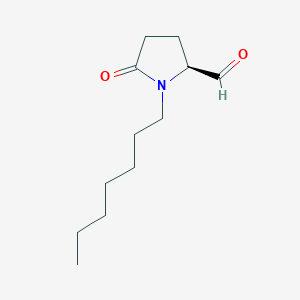
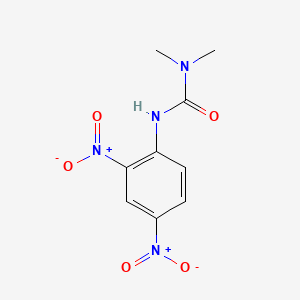



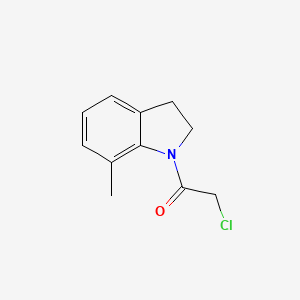
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
